REACTION_SMILES
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[Br:20][N:21]1[C:22](=[O:23])[CH2:24][CH2:25][C:26]1=[O:27].[C:28]([O:29][O:30][C:31](=[O:32])[c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1)(=[O:39])[c:40]1[cH:41][cH:42][cH:43][cH:44][cH:45]1.[C:46]([Cl:47])([Cl:48])([Cl:49])[Cl:50].[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[n:7][n:8](-[c:12]2[c:13]([Cl:19])[cH:14][cH:15][cH:16][c:17]2[Cl:18])[c:9]([CH3:11])[cH:10]1>>[CH2:1]([CH3:2])[O:3][C:4](=[O:5])[c:6]1[n:7][n:8](-[c:12]2[c:13]([Cl:19])[cH:14][cH:15][cH:16][c:17]2[Cl:18])[c:9]([CH2:11][Br:20])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc(C)n(-c2c(Cl)cccc2Cl)n1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc(CBr)n(-c2c(Cl)cccc2Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |